3-[(3-Methylpiperidin-1-yl)methyl]aniline

Catalog No.
S806942
CAS No.
919018-27-2
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Methylpiperidin-1-yl)methyl]aniline

CAS Number

919018-27-2

Product Name

3-[(3-Methylpiperidin-1-yl)methyl]aniline

IUPAC Name

3-[(3-methylpiperidin-1-yl)methyl]aniline

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-11-4-3-7-15(9-11)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10,14H2,1H3

InChI Key

FBNVXAZXOQRQHJ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CC2=CC(=CC=C2)N

Canonical SMILES

CC1CCCN(C1)CC2=CC(=CC=C2)N
  • Medicinal Chemistry: The presence of the piperidine and aniline moieties suggests potential for this compound to interact with biological systems. Piperidines are a common scaffold in many drugs, while anilines can participate in hydrogen bonding and other interactions with biomolecules [, ]. Research might explore its activity against specific targets or diseases.
  • Material Science: Aromatic amines (like aniline) and cyclic amines (like piperidine) can be used as building blocks in the design of new materials. The combination of these functionalities in 3-[(3-Methylpiperidin-1-yl)methyl]aniline might be of interest for researchers developing new polymers or functional materials [, ].

3-[(3-Methylpiperidin-1-yl)methyl]aniline is an organic compound that belongs to the class of piperidine derivatives. Its structure features a piperidine ring substituted with a methyl group at the third position and an aniline moiety, contributing to its unique chemical properties. The molecular formula for this compound is C13H20N2C_{13}H_{20}N_{2}, and it has a molecular weight of approximately 204.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural characteristics, which allow it to interact with various biological targets.

  • Oxidation: This process can lead to the formation of N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into different forms, often resulting in saturated derivatives.
  • Substitution: The compound can undergo substitution reactions where one atom or group is replaced by another, leading to diverse derivatives.

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and reducing agents, which facilitate the transformation of the compound into various products.

The biological activity of 3-[(3-Methylpiperidin-1-yl)methyl]aniline is significant due to its structural features. It has been studied for its potential interactions with various biological targets, influencing multiple biochemical pathways. Piperidine derivatives are known for their diverse biological effects, including antimicrobial and analgesic activities. The mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity and affecting physiological processes.

The synthesis of 3-[(3-Methylpiperidin-1-yl)methyl]aniline generally involves the reaction between aniline and 3-methylpiperidine. Common synthetic routes include:

  • Direct Reaction: Aniline reacts with 3-methylpiperidine under controlled conditions, often utilizing catalysts such as rhodium complexes.
  • Multicomponent Reactions: These methods may involve additional reagents to form more complex structures.
  • Hydrogenation Processes: These are employed to achieve specific diastereoselective products through hydrogenation and dearomatization techniques.

These synthetic methods are crucial for producing the compound in research and industrial applications.

3-[(3-Methylpiperidin-1-yl)methyl]aniline has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biological Research: The compound is investigated for its potential therapeutic properties and interactions with biological systems.
  • Chemical Industry: It is utilized in the production of various chemical products, particularly in drug development.

Studies on the interactions of 3-[(3-Methylpiperidin-1-yl)methyl]aniline with biological systems reveal its potential as a modulator of enzyme activity and receptor binding. The compound's ability to influence signaling pathways makes it a candidate for further investigation in drug discovery and development. Its interactions are often assessed through biochemical assays that measure changes in enzyme kinetics or receptor activity upon exposure to the compound.

Several compounds share structural similarities with 3-[(3-Methylpiperidin-1-yl)methyl]aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(3-Methylpiperidin-1-yl)anilinePiperidine ring with an aniline moietyDifferent substitution pattern on the aniline ring
5-Methyl-2-(3-methylpiperidin-1-yl)anilineMethyl group on the second positionVariation in substitution leading to different properties
4-(4-Methylpiperidin-1-yl)anilinePiperidine ring at para positionLacks methyl substitution on the piperidine ring

The uniqueness of 3-[(3-Methylpiperidin-1-yl)methyl]aniline lies in its specific substitution pattern, combining both piperidine and aniline functionalities. This structural configuration imparts distinct chemical reactivity and biological properties that are advantageous for various research and industrial applications .

XLogP3

2.4

Dates

Modify: 2023-08-16

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